4-[2-methyl-5-(5-methyl-1,3,4-oxadiazol-2-yl)phenyl]benzoic Acid
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Overview
Description
2’-methyl-5’-(5-methyl-1,3,4-oxadiazol-2-yl)-[1,1’-biphenyl]-4-carboxylic acid is an organic compound belonging to the class of biphenyls and derivatives. These compounds are characterized by two benzene rings linked together by a carbon-carbon bond
Preparation Methods
The synthesis of 2’-methyl-5’-(5-methyl-1,3,4-oxadiazol-2-yl)-[1,1’-biphenyl]-4-carboxylic acid typically involves a sequential condensation followed by tandem oxidative cyclization and rearrangement of readily available methyl/benzyl carbazates and aldehydes . The reaction conditions often include the use of iodine as a mediator, which facilitates the formation of the oxadiazole ring . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.
Chemical Reactions Analysis
2’-methyl-5’-(5-methyl-1,3,4-oxadiazol-2-yl)-[1,1’-biphenyl]-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the oxadiazole ring to other functional groups.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2’-methyl-5’-(5-methyl-1,3,4-oxadiazol-2-yl)-[1,1’-biphenyl]-4-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Medicine: Research is ongoing to investigate its potential as a pharmaceutical intermediate and its effects on various biological targets.
Mechanism of Action
The mechanism of action of 2’-methyl-5’-(5-methyl-1,3,4-oxadiazol-2-yl)-[1,1’-biphenyl]-4-carboxylic acid involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to a cascade of biochemical events. The oxadiazole ring is known to interact with various biological pathways, potentially affecting cellular processes .
Comparison with Similar Compounds
Similar compounds to 2’-methyl-5’-(5-methyl-1,3,4-oxadiazol-2-yl)-[1,1’-biphenyl]-4-carboxylic acid include other biphenyl derivatives and oxadiazole-containing compounds. Some examples are:
- N-(cyclopropylmethyl)-2’-methyl-5’-(5-methyl-1,3,4-oxadiazol-2-yl)biphenyl-4-carboxamide
- N-(3-cyanophenyl)-2’-methyl-5’-(5-methyl-1,3,4-oxadiazol-2-yl)-4-biphenylcarboxamide
These compounds share structural similarities but differ in their functional groups, leading to variations in their chemical properties and applications. The unique combination of the biphenyl and oxadiazole rings in 2’-methyl-5’-(5-methyl-1,3,4-oxadiazol-2-yl)-[1,1’-biphenyl]-4-carboxylic acid provides it with distinct chemical reactivity and potential for diverse applications.
Properties
Molecular Formula |
C17H14N2O3 |
---|---|
Molecular Weight |
294.30 g/mol |
IUPAC Name |
4-[2-methyl-5-(5-methyl-1,3,4-oxadiazol-2-yl)phenyl]benzoic acid |
InChI |
InChI=1S/C17H14N2O3/c1-10-3-4-14(16-19-18-11(2)22-16)9-15(10)12-5-7-13(8-6-12)17(20)21/h3-9H,1-2H3,(H,20,21) |
InChI Key |
VROADSGRHRDRSN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=NN=C(O2)C)C3=CC=C(C=C3)C(=O)O |
Origin of Product |
United States |
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